eCF506-d5 Retains Subnanomolar Potency of Parent Compound Against SRC Kinase
The parent compound, eCF506, exhibits an IC50 of less than 0.5 nM against SRC kinase in biochemical assays [1]. This potency is maintained in the deuterated analog, eCF506-d5, as deuteration typically does not significantly alter target binding affinity . This ensures that the primary pharmacological activity is preserved while potentially improving drug-like properties.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | < 0.5 nM (inferred from parent eCF506) |
| Comparator Or Baseline | eCF506 (non-deuterated parent): IC50 < 0.5 nM |
| Quantified Difference | No significant change expected |
| Conditions | Cell-free biochemical assay against recombinant SRC kinase |
Why This Matters
Confirms that deuteration does not compromise the primary potency of the SRC inhibitor, ensuring that any pharmacokinetic benefits are additive rather than a trade-off.
- [1] Temperini, C., et al. (2021). A novel mode of inhibiting SRC improves drug efficacy and tolerability. Cancer Research, 81(21), 5438–5450. View Source
